Neocarzinostatin

Beschreibung

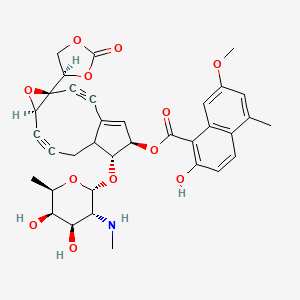

Structure

3D Structure

Eigenschaften

Molekularformel |

C35H35NO12 |

|---|---|

Molekulargewicht |

661.6 g/mol |

IUPAC-Name |

[(4S,6R,11R,12R)-11-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-[(4R)-2-oxo-1,3-dioxolan-4-yl]-5-oxatricyclo[8.3.0.04,6]tridec-1(13)-en-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C35H35NO12/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(40)45-24-13-18-10-11-35(26-15-43-34(41)46-26)25(48-35)7-5-6-21(18)31(24)47-33-28(36-3)30(39)29(38)17(2)44-33/h8-9,12-14,17,21,24-26,28-31,33,36-39H,6,15H2,1-4H3/t17-,21?,24-,25-,26-,28-,29+,30-,31-,33-,35+/m1/s1 |

InChI-Schlüssel |

BLXZMHNVKCEIJX-PNKAXBHOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |

Isomerische SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](C=C3C2CC#C[C@@H]4[C@@](O4)(C#C3)[C@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |

Synonyme |

Neocarzinostatin Zinostatin |

Herkunft des Produkts |

United States |

Molecular Mechanism of Action: Dna Interaction and Damage Induction

Biophysical Principles of DNA Interaction

The initial and crucial step in the DNA-damaging cascade of Neocarzinostatin (B611948) is the physical binding of its chromophore to the DNA double helix. This interaction is governed by specific biophysical principles that guide the chromophore to its target sites.

Intercalation Mechanisms of the Chromophore

The this compound chromophore exhibits characteristics of a classical intercalator. chinayyhg.com The planar naphthoate moiety of the chromophore inserts itself between the base pairs of the DNA double helix. atdbio.com This intercalation is supported by several lines of evidence. Viscosity studies have shown that the binding of the chromophore unwinds the DNA helix by approximately 21 degrees, and electric dichroism measurements indicate that each bound chromophore molecule lengthens the DNA by 3.3 Å, consistent with the insertion of an aromatic ring between base pairs. chinayyhg.com Furthermore, the absorbance transitions of the naphthoate group are oriented nearly parallel to the DNA bases, as would be expected for an intercalated molecule. chinayyhg.com This intercalation is a key initial step that positions the reactive enediyne portion of the chromophore in close proximity to the DNA backbone, priming it for subsequent damage. atdbio.com

Recognition of DNA Structural Motifs (e.g., Bulges)

Beyond simple intercalation into standard B-form DNA, the this compound chromophore demonstrates a remarkable ability to recognize and specifically target non-canonical DNA structures, particularly bulges. nih.govresearchgate.net DNA bulges, which consist of one or more unpaired bases on one strand of the duplex, create unique structural distortions that are recognized by the chromophore. researchgate.net

The interaction with bulged DNA is not a simple "lock and key" mechanism. Instead, it involves a process of conformational selection and induced fit. nih.gov The wedge-shaped activated drug molecule binds to the flexible, bent groove of the bulge, and this interaction induces a conformational change in the DNA. nih.govnih.gov This induced fit optimizes van der Waals contacts between the drug and the walls of the bulge cavity, leading to a stable complex. nih.gov The binding affinity of the chromophore to bulged DNA is directly correlated with the stability of the bulge structure itself. nih.gov This specific recognition of bulged structures is significant as these motifs are implicated in various biological processes, and their targeting by NCS highlights a sophisticated level of molecular recognition. researchgate.net Notably, the binding of a post-activated mimic of the NCS chromophore to a bulge involves the major groove of the DNA. nih.gov

Chromophore Activation and Reactive Species Generation

Following its binding to DNA, the this compound chromophore must be chemically activated to unleash its DNA-damaging potential. This activation process transforms the relatively stable prodrug into highly reactive intermediates capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA. caltech.edu

Thiol-Mediated Activation and Radical Formation

In the context of duplex DNA, the activation of the this compound chromophore is primarily a thiol-dependent process. chinayyhg.comnih.gov Cellular reducing agents, with glutathione (B108866) being a major contributor, are necessary for this activation. researchgate.net The reaction is initiated by the nucleophilic attack of a thiol compound at the C12 position of the chromophore. nih.gov This addition reaction is the rate-determining step in the DNA damage process at physiologically relevant concentrations. researchgate.net The thiol-mediated activation leads to the formation of a radical species, which is the ultimate DNA-damaging agent. chinayyhg.comnih.gov This activation process does not require molecular oxygen. nih.gov The structure of the activating thiol can influence the extent and nature of the resulting DNA damage. nih.govacs.org

Bergman Cyclization and Biradical Intermediates

The thiol-mediated activation triggers a cascade of intramolecular rearrangements within the chromophore. caltech.edu The initial thiol adduct rapidly undergoes a rearrangement to form a highly strained cumulene-enyne species. caltech.edu This intermediate is a key precursor to the ultimate reactive species. caltech.edu

The cumulene intermediate then undergoes a Bergman cyclization, a thermally or photochemically induced reaction that converts an enediyne into a highly reactive para-benzyne biradical. smu.eduresearchgate.net In the case of this compound, this cyclization leads to the formation of a benzenoid diradical. wikipedia.org This biradical species is a potent hydrogen-abstracting agent and is responsible for the subsequent DNA strand cleavage. caltech.edu The formation of this biradical intermediate is a critical step in the mechanism of action of all enediyne antibiotics. atdbio.com

Role of Cumulene Intermediates in DNA Cleavage

Experimental evidence has firmly established the intermediacy of the cumulene species in the DNA cleavage reaction. researchgate.net It is proposed that the cumulene intermediate is the species that determines the sequence specificity of DNA cleavage. researchgate.net More than 95% of the DNA cleavage initiated by the this compound chromophore in the presence of thiols proceeds through this cumulene intermediate. researchgate.net The cumulene undergoes cycloaromatization while bound to the DNA, and the resulting biradical is a highly reactive and poorly selective intermediate that abstracts hydrogen atoms from the deoxyribose sugar, leading to strand breaks. atdbio.comresearchgate.net In the absence of thiols, such as in the case of bulge-specific cleavage, a spirolactone cumulene intermediate can be formed through a spontaneous, base-catalyzed intramolecular Michael addition. pnas.orgpnas.org This highlights the central role of cumulene intermediates in the various pathways of this compound-induced DNA damage.

Characterization of DNA Damage Products

The interaction of the activated this compound chromophore with DNA results in a spectrum of damage products, primarily through the abstraction of hydrogen atoms from the deoxyribose sugar backbone. chinayyhg.comnih.gov This initial insult triggers a series of chemical reactions that manifest as single- and double-strand breaks, damage to individual bases and sugars, and the formation of covalent adducts between the drug and DNA.

Single-Strand Breaks

The most prevalent form of damage inflicted by this compound is the single-strand break (SSB). chinayyhg.comtmc.edu This process is initiated by the abstraction of a hydrogen atom from the C-5' position of a deoxyribose sugar by the activated NCS-chromophore. chinayyhg.comnih.gov In the presence of molecular oxygen, this leads to the formation of a peroxyl radical on the DNA, which ultimately results in a strand break. chinayyhg.com A key characteristic of these breaks is the formation of a nucleoside 5'-aldehyde at the 5'-end of the break site. chinayyhg.com The generation of SSBs is dependent on the presence of a reducing agent, such as 2-mercaptoethanol (B42355) or dithiothreitol, which activates the chromophore. nih.gov While some level of strand scission can occur at very high drug concentrations without a reducing agent, their presence is crucial for the drug's cutting activity. nih.gov Studies have shown that the number of single-strand breaks increases with higher doses of this compound. capes.gov.brnih.gov

| Feature | Description | Key References |

| Primary Lesion | Single-strand breaks are the predominant form of DNA damage. | chinayyhg.comtmc.edu |

| Initiation | Hydrogen abstraction from the C-5' of deoxyribose. | chinayyhg.comnih.gov |

| Oxygen Dependence | The formation of a strand break is an oxygen-dependent process. | chinayyhg.com |

| Break Termini | Results in a nucleoside 5'-aldehyde at the 5'-end. | chinayyhg.com |

| Activator | Requires a thiol-containing reducing agent for activation. | nih.gov |

Double-Strand Breaks

While less frequent than single-strand breaks, this compound is also capable of inducing highly lethal double-strand breaks (DSBs). chinayyhg.comnih.govpnas.org These are not typically the result of a single event but rather arise from two independent single-strand breaks occurring in close proximity on opposite strands of the DNA helix. nih.govpnas.org The formation of DSBs is a significant aspect of this compound's cytotoxic activity, as even a small number of these lesions can be fatal to a cell. capes.gov.br The generation of DSBs is also influenced by the specific sequence of the DNA. For instance, double-strand damage has been observed at AGC sequences, involving concomitant oxidation at the C1' of cytosine and the C5' of thymine (B56734) on the complementary strand. nih.govoup.com The structure of the thiol used to activate the chromophore can also influence the extent of double-strand damage. nih.govoup.com

| Characteristic | Description | Key References |

| Formation Mechanism | Typically result from two nearby single-strand breaks on opposite strands. | nih.govpnas.org |

| Cytotoxicity | A small number of DSBs can be lethal to the cell. | capes.gov.br |

| Sequence Dependence | Can occur at specific sequences like AGC. | nih.govoup.com |

| Thiol Influence | The type of activating thiol can affect the level of DSB formation. | nih.govoup.com |

Base and Sugar Damage

Beyond strand breaks, this compound inflicts direct damage on the base and sugar components of DNA. The primary mechanism involves the abstraction of a hydrogen atom from the deoxyribose sugar, particularly at the C-5' position, leading to an oxidized sugar. chinayyhg.com This oxidative damage can result in the release of the free base, with a preference for thymine and adenine (B156593) over cytosine and guanine. chinayyhg.com The damage to the sugar moiety is a critical step that precedes strand scission. Another form of sugar damage observed is 4'-oxidation. oup.com The initial hydrogen abstraction from C-5' of deoxyribose by the activated chromophore generates a carbon-centered radical on the DNA, which is a key intermediate in the formation of various damage products. chinayyhg.comnih.gov

Sequence Specificity of DNA Cleavage

The DNA cleavage induced by this compound is not entirely random but exhibits a notable sequence specificity. The drug preferentially attacks DNA at the positions of thymine and adenine residues. nih.govpnas.orgpnas.org Studies using defined DNA sequences have shown that while nearly all thymidylic acid residues are susceptible to cleavage, not all adenylic acid residues are targeted. pnas.org The frequency of cleavage at these sites can vary depending on their location within the DNA molecule. pnas.org There does not appear to be a simple, overarching nucleotide sequence that dictates the frequency of cleavage. pnas.org Interestingly, single-stranded DNA is a poor substrate for this compound, and when cleavage does occur, it is at a site not typically attacked in double-stranded DNA. pnas.org The carbohydrate residue of the this compound chromophore, while important for the rate and efficiency of cleavage, does not seem to be a major determinant of the base specificity. acs.org

| Aspect | Finding | Key References |

| Primary Targets | Thymine (T) and Adenine (A) residues. | nih.govpnas.orgpnas.org |

| Cleavage Frequency | Deoxythymidylic acid residues are attacked more frequently than deoxyadenylic acid residues. | pnas.org |

| Context Influence | Cleavage frequency varies by the nucleotide's location in the DNA. | pnas.org |

| Substrate Preference | Double-stranded DNA is the preferred substrate over single-stranded DNA. | pnas.org |

| Role of Carbohydrate | Does not appear to be a major determinant of base specificity. | acs.org |

Drug-Deoxyribose Covalent Adduct Formation

Under anaerobic conditions, a different type of DNA lesion becomes prominent: the formation of a covalent adduct between the this compound chromophore and the deoxyribose sugar. chinayyhg.comnih.gov This reaction competes with the oxygen-dependent strand breakage and base release pathways. nih.gov The adduct forms at the C-5' carbon of deoxyribose, specifically at a thymine residue within a 2-nucleotide bulge structure in the DNA. acs.org The formation of these adducts involves the generation of a carbon-centered radical at the C-5' position of deoxyribose, which then reacts with the bound drug molecule. chinayyhg.com The resulting adduct is a stable structure that can block DNA replication. acs.org Hydrolysis studies of these adducts have confirmed that the covalent linkage is to the deoxyribose sugar moiety, rather than the base or the phosphate (B84403) backbone. nih.gov

Biosynthesis of Neocarzinostatin and Its Chromophore

Producing Organism: Streptomyces macromomyceticus / Streptomyces carzinostaticus

Neocarzinostatin (B611948) is produced by the Gram-positive soil bacterium Streptomyces macromomyceticus. wikipedia.orgomicsonline.org Another known producer of this compound is Streptomyces carzinostaticus. nih.govnih.gov These filamentous bacteria belong to the Actinomycetes, a group renowned for their ability to synthesize a wide array of secondary metabolites with diverse biological activities. nih.govkegg.jp

Genetic Basis of Biosynthesis

The blueprint for this compound production is encoded within a specific biosynthetic gene cluster (BGC) in the Streptomyces genome. nih.govresearchgate.net The identification and characterization of this gene cluster have been pivotal in unraveling the biosynthetic pathway of this complex molecule.

Identification and Characterization of Gene Clusters

The this compound biosynthetic gene cluster from Streptomyces carzinostaticus ATCC 15944 has been cloned and sequenced. nih.govresearchgate.net This cluster spans a significant region of DNA and contains numerous open reading frames (ORFs) that code for the enzymes required for the synthesis of the chromophore's distinct components. nih.govresearchgate.net Sequence analysis of the genes within the NCS cluster supports a convergent model for the biosynthesis of the chromophore, where the primary building blocks—the deoxy aminosugar, the naphthoic acid moiety, and the enediyne core—are synthesized separately and then assembled. wikipedia.orgnih.gov The cluster also contains genes predicted to be involved in self-resistance mechanisms, such as the gene encoding the apoprotein that sequesters the toxic chromophore. researchgate.net

Role of Iterative Type I Polyketide Synthases (PKS)

A key feature of the this compound biosynthetic pathway is the involvement of two distinct iterative type I polyketide synthases (PKSs). wikipedia.orgnih.gov Unlike the more common modular type I PKSs, iterative PKSs use their catalytic domains multiple times in a programmed fashion to construct the polyketide chain. nih.govnih.gov In the this compound gene cluster, NcsE is the iterative type I PKS responsible for synthesizing the polyene precursor of the enediyne core. wikipedia.org A second iterative type I PKS, NcsB, is dedicated to the biosynthesis of the naphthoic acid moiety. wikipedia.orgnih.govnih.gov This discovery was significant as it unveiled a mechanism for the biosynthesis of polycyclic aromatic compounds by an iterative type I PKS in bacteria. nih.govnih.gov

Biosynthetic Pathways of Key Moieties

The biosynthesis of the this compound chromophore proceeds through the independent synthesis of its three main structural components, which are later joined together.

Enediyne Core Biosynthesis

The biosynthesis of the characteristic nine-membered enediyne core is initiated by the iterative type I PKS, NcsE. wikipedia.orgpnas.org This enzyme is believed to produce a linear polyene precursor. pnas.orgpnas.org Subsequent enzymatic modifications, including the actions of enzymes encoded by genes like ncsF1 and ncsF2 which have epoxide hydrolase activity, are required to transform this linear precursor into the complex, strained bicyclic enediyne core. wikipedia.orgnih.govacs.org The precise sequence of events and all the enzymes involved in the maturation of the enediyne core are still under investigation. omicsonline.org

Naphthoic Acid Moiety Biosynthesis

The naphthoic acid component of this compound is synthesized by a dedicated set of enzymes, with the iterative type I PKS, NcsB, playing the central role. nih.govuniprot.org NcsB catalyzes the condensation of acetate (B1210297) units to form a polyketide chain that subsequently undergoes cyclization and aromatization to form the naphthalene (B1677914) ring system. nih.govsciencepublishinggroup.com Following the PKS-mediated synthesis, a series of tailoring enzymes modify the naphthoic acid intermediate. These include a cytochrome P450 hydroxylase (NcsB3) and an O-methyltransferase (NcsB1), which adds a methyl group. oup.comsciencepublishinggroup.com Finally, a CoA ligase (NcsB2) is thought to activate the completed naphthoic acid for its subsequent attachment to the enediyne core. sciencepublishinggroup.com

Convergent Assembly of the Chromophore

The final construction of the this compound chromophore occurs through a convergent assembly strategy, where the three independently synthesized building blocks—the enediyne core, the naphthoic acid moiety, and the deoxyamino sugar—are joined together. researchgate.netsciencepublishinggroup.com This assembly is a carefully orchestrated process catalyzed by specific enzymes encoded within the NCS gene cluster. researchgate.net

The first key coupling reaction is the attachment of the dNDP-deoxyamino sugar to the enediyne core. This glycosylation step is catalyzed by the enzyme NcsC6, a glycosyltransferase. wikipedia.orgsciencepublishinggroup.com Subsequently, the naphthoic acid moiety, which has been activated as a CoA derivative by the NcsB2 CoA ligase, is attached to the enediyne core. sciencepublishinggroup.com The enzyme NcsB2 is responsible for this crucial acylation step. wikipedia.orgresearchgate.net

An additional structural feature of the chromophore is a cyclic carbonate functionality. sciencepublishinggroup.com While the carbon atom of this group has been shown to originate from carbonate, a specific enzyme responsible for its attachment has not been definitively identified within the gene cluster. sciencepublishinggroup.com The assembly is finalized to produce the complete, highly labile chromophore, which is then bound and stabilized by its apo-protein. rcsb.org

Table 2: Key Enzymes in the Convergent Assembly of the NCS Chromophore

| Gene | Enzyme | Function in Assembly |

| NcsC6 | Glycosyltransferase | Catalyzes the coupling of the dNDP-deoxyamino sugar to the enediyne core. wikipedia.orgsciencepublishinggroup.com |

| NcsB2 | CoA Ligase | Activates the naphthoic acid moiety and facilitates its attachment to the enediyne core. wikipedia.orgresearchgate.netsciencepublishinggroup.com |

Structural Biology and Protein Chromophore Interactions

Apo-Neocarzinostatin Protein Structure.nih.govoup.comrcsb.orgnih.govnih.govpnas.org

The apo-neocarzinostatin protein (apo-NCS) is a single polypeptide chain of 113 amino acids. oup.com Extensive research, primarily using nuclear magnetic resonance (NMR) spectroscopy, has elucidated its three-dimensional structure, revealing a compact and stable fold. nih.govnih.gov

Beta-Barrel Structure and Hydrophobic Pocket.oup.comrcsb.orgnih.govnih.gov

The global fold of apo-NCS is characterized by a seven-stranded antiparallel beta-barrel structure. nih.govnih.gov This type of beta-barrel is formed when a beta-sheet, composed of tandemly repeated beta-strands, twists and coils to create a closed, toroidal structure where the first and last strands are connected by hydrogen bonds. wikipedia.org In apo-NCS, these seven beta-strands arrange into two distinct beta-sheets that are packed closely together, forming an elongated barrel. nih.gov This structure is notably devoid of any alpha-helical components. nih.gov

A key feature of this beta-barrel is the formation of a deep hydrophobic pocket or cavity. oup.com This pocket is primarily constructed from residues belonging to the four-stranded beta-sheet and a shorter beta-segment. nih.gov The interior of the barrel is lined with hydrophobic amino acid residues, creating a nonpolar environment. wikipedia.org This hydrophobic core is essential for the binding and stabilization of the nonpolar chromophore. oup.com Specifically, a hydrophobic cluster within the core of the beta-sandwich, formed by residues from strands B, C, E, and F, has been identified. oup.com

Conserved Structural Motifs (e.g., Disulfide Bridge).rcsb.org

The stability and structural integrity of apo-NCS are reinforced by conserved structural motifs. While it lacks a disulfide bridge connecting the two beta-sheets, a feature common in many other immunoglobulin-like proteins, apo-NCS possesses two other disulfide bridges. oup.com One is located in the cleft of the protein between cysteine residues at positions 37 and 47 (C37-C47), and the other is found at the bottom of the barrel, linking cysteines at positions 88 and 93 (C88-C93). oup.com These covalent cross-links play a crucial role in maintaining the tertiary structure of the protein. creative-biolabs.com

Chromophore Binding and Stabilization.oup.comoup.comrcsb.orgnih.govnih.govpnas.org

The primary function of apo-NCS is to bind and stabilize the highly unstable enediyne chromophore. oup.comoup.com This interaction is non-covalent yet remarkably strong and specific.

Non-Covalent Binding Affinity and Dynamics.oup.comnih.govoup.comrcsb.orgnih.govnih.gov

The binding of the neocarzinostatin (B611948) chromophore to the apoprotein is characterized by a very high affinity, with a dissociation constant (Kd) in the range of 10-10 M. oup.comoup.com This tight binding is crucial for protecting the labile chromophore from degradation. oup.com The interaction is primarily driven by hydrophobic forces, with the nonpolar chromophore fitting snugly into the hydrophobic pocket of the apoprotein. nih.gov Molecular dynamics simulations have revealed that while the beta-sheet regions of the protein remain relatively rigid, the loop regions, particularly loop 99-104, exhibit significant flexibility. rsc.org This loop flexibility is thought to facilitate the binding and release of the chromophore through a "door-opening" motion. rsc.org

Conformational Changes Upon Chromophore Binding.nih.gov

The binding of the chromophore induces conformational changes in both the protein and the ligand, a phenomenon known as "induced fit". nih.gov While it is established that major backbone conformational changes are not required for ligand release, subtle changes in the side chains of specific amino acid residues are sufficient to control the release of the chromophore. researchgate.net Studies comparing the structures of apo-NCS and the holo-protein (the complex of protein and chromophore) have indicated that a conformational change does occur upon binding. oup.comresearchgate.net These changes are not drastic but are significant enough to be detected by techniques like NMR spectroscopy and are thought to be important for the biological activity of the complex. nih.govresearchgate.net

Shielding of the Chromophore from Solvent.oup.comrcsb.orgnih.gov

Once bound within the hydrophobic cleft of apo-NCS, the chromophore is effectively shielded from the surrounding aqueous solvent. nih.gov This sequestration is vital for the stability of the chromophore, which is otherwise prone to rapid degradation in an aqueous environment. oup.com The apoprotein acts as a protective carrier, preventing the reactive enediyne moiety from interacting with other molecules until it reaches its target DNA. oup.comoup.com The naphthoic acid moiety of the chromophore plays a key role in this binding and protection. oup.com Even in a partially unfolded, molten globule-like state, apo-NCS has been shown to be capable of binding and protecting the chromophore, highlighting the robustness of this carrier protein. researchgate.net

| Feature | Description | References |

| Apo-NCS Structure | Single polypeptide chain of 113 amino acids. | oup.com |

| Overall Fold | Seven-stranded antiparallel beta-barrel with no alpha-helices. | nih.govnih.gov |

| Hydrophobic Pocket | Formed by residues from a four-stranded beta-sheet and a short beta-segment, creating a nonpolar core. | oup.comnih.govwikipedia.org |

| Disulfide Bridges | Two bridges present: C37-C47 (in the cleft) and C88-C93 (at the bottom of the barrel). | oup.com |

| Tyrosine Corner | Involving Tyr32, contributes to protein stability. | researchgate.netnih.gov |

| Chromophore Binding Affinity | High affinity with a dissociation constant (Kd) of approximately 10-10 M. | oup.comoup.com |

| Binding Dynamics | Loop regions, especially 99-104, show flexibility, suggesting a "door-opening" mechanism for binding/release. | rsc.org |

| Conformational Changes | Induced fit mechanism with subtle side-chain rearrangements upon binding. | nih.govoup.comresearchgate.net |

| Solvent Shielding | The apoprotein sequesters the labile chromophore in its hydrophobic pocket, protecting it from the aqueous environment. | nih.govoup.com |

Mechanisms of Chromophore Exposure or Release

The release of the this compound chromophore (NCS-chr) from its apoprotein carrier (apo-NCS) is a critical step for its biological activity. The protein component serves to protect the highly labile enediyne chromophore from degradation. ebi.ac.uk Once the holo-protein reaches its target, the chromophore must be released to exert its DNA-damaging effects. worldscientific.com The mechanism of this release is complex and does not necessarily involve a major unfolding of the protein's structure.

Studies using trifluoroethanol (TFE) to induce conformational changes have shown that complete release of the chromophore can occur at TFE concentrations where no significant, observable unfolding of the apoprotein's secondary or tertiary structure is detected. nih.gov This suggests that the release mechanism is likely due to more subtle fluctuations in the protein's structure rather than wholesale denaturation. nih.gov

Molecular dynamics (MD) simulations and experimental data have pointed to specific regions of the protein as being crucial for this process. worldscientific.comnih.gov The conformational changes in the loop consisting of residues 99-104 are considered a key factor. ebi.ac.ukworldscientific.com This loop can undergo a "door-opening" motion, which is believed to be a prerequisite for the ligand to exit the binding cleft. ebi.ac.ukworldscientific.com In addition to this loop motion, the movement of the side chain of the residue Phenylalanine-78 (Phe78) has been identified as another important element in the release process. worldscientific.com

Further computational studies, including force-probe molecular dynamics, have explored potential pathways for the chromophore's exit. nih.gov These simulations investigated three main routes: one along the naphthoate moiety, one along the amino sugar, and a third along the enediyne ring. nih.gov The results from these simulations suggest that the pathway involving the opening of the naphthoate moiety is the most favorable. nih.gov Key amino acid residues identified as critical for this release pathway include Leucine-45 (Leu45), Phenylalanine-76 (Phe76), and Phenylalanine-78 (Phe78). nih.gov The release is characterized as a series of local motions within the protein rather than a large-scale conformational change. nih.gov A proposed three-state equilibrium model helps to explain both the strong binding affinity of the chromophore and its prompt release when required. nih.gov

| Key Residues and Regions in Chromophore Release | Role |

| Loop 99-104 | Exhibits a "door-opening" motion, considered a precondition for ligand release. ebi.ac.ukworldscientific.com |

| Phe78 | Side-chain motion is an important factor for chromophore release. worldscientific.com |

| Leu45 | Identified as a key residue in the most favorable release pathway. nih.gov |

| Phe76 | Identified as a key residue in the most favorable release pathway. nih.gov |

Biophysical Characterization Techniques

A variety of biophysical techniques have been essential in elucidating the intricate structural details and dynamic interactions of the this compound complex. researchgate.net Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Infrared (IR) spectroscopy have provided experimental data on the protein's structure, conformation, and its interaction with the chromophore. researchgate.netnih.gov These experimental approaches are complemented by in-silico modeling and simulation studies, which offer a theoretical framework to explore dynamic processes like chromophore release. nih.govnih.gov

NMR spectroscopy has been a cornerstone in determining the three-dimensional structure of the this compound holo-protein in solution. rsc.orgrsc.orgnih.gov Two-dimensional ¹H NMR techniques have been instrumental in assigning the protein's sequence and defining the conformation of the complex. nih.gov These studies revealed that the apoprotein possesses a beta-barrel structure, which effectively enwraps the chromophore, shielding it from the solvent. nih.gov

NMR has provided detailed insights into the specific interactions within the chromophore binding site. rsc.orgnih.gov For instance, studies using ethidium (B1194527) bromide as a probe and observing intermolecular Nuclear Overhauser Effects (NOEs) identified key protein residues that interact with ligands in the binding cleft, including Trp-39, Leu-45, Cys-47, Phe-52, Gln-94, Gly-102, and Asn-103. nih.gov

Furthermore, multinuclear NMR experiments, such as ¹³C methine relaxation studies, have been used to investigate the internal dynamics of the holo-NCS complex. nih.gov These experiments have shown that the complex, including its loop regions, has a rigid structure in aqueous solution. nih.gov The chromophore itself was found to exhibit a similar degree of internal motion as the protein moiety, indicating a tightly bound and integrated complex. nih.gov NMR has also been employed to study the conformational changes that occur in both the drug and DNA upon the formation of the post-activated this compound chromophore-DNA complex. capes.gov.br

Circular Dichroism (CD) spectroscopy has been widely used to characterize the secondary structure of this compound and to monitor conformational changes. acs.org Curve-fitting analysis of CD spectra for apo-NCS has revealed that the protein is rich in beta-sheet structures. nih.gov This finding is consistent with the beta-barrel fold determined by NMR. nih.govnih.gov

CD spectroscopy is sensitive to changes in both the protein backbone and the environment of aromatic amino acid residues. Studies have shown that in the presence of sodium dodecyl sulfate (B86663) (SDS), the CD bands corresponding to phenylalanyl, tyrosyl, and cystinyl residues decrease, indicating a conformational change in the vicinity of the chromophore binding site. nih.gov The technique has also been used to investigate the effects of other molecules, such as 2-mercaptoethanol (B42355), on the protein's conformation. aacrjournals.org The addition of 2-mercaptoethanol leads to distinct changes in the CD spectrum, including a decrease in ellipticity at 255 nm and the appearance of a new band at 238 nm, suggesting a conformational shift that may be related to the activation of the chromophore. aacrjournals.org

Additionally, CD is utilized in thermal denaturation studies to assess the stability of apo-NCS and its variants. oup.com By monitoring the CD signal at a specific wavelength (e.g., 211 nm) as a function of temperature, the melting temperature (Tm) of the protein can be determined, providing a measure of its thermostability. oup.com

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides complementary information about the secondary structure of this compound. globalauthorid.com Through Gaussian analysis of the FT-IR curve, it was confirmed that the apoprotein is abundant in beta-structures, corroborating findings from CD spectroscopy. nih.gov The properties of the protein, rich in beta-sheets, are considered important for the hydrophobic interaction between apo-NCS and the chromophore. nih.gov IR spectroscopy has also been used in conjunction with CD to investigate the biophysical interactions between the entire this compound toxin and other molecules, such as the EpCAM RNA aptamer. nih.gov

In-silico modeling and molecular dynamics (MD) simulations have become powerful tools for investigating the this compound system, particularly for processes that are difficult to capture experimentally, such as the chromophore release mechanism. worldscientific.comworldscientific.com MD simulations have been used to reveal the process and potential pathways of chromophore release from the holo-protein. worldscientific.comnih.gov These computational studies have highlighted the importance of large atomic fluctuations in the loop regions, especially loop 99-104, which facilitates chromophore binding and release through a "door-opening" motion. ebi.ac.uk

Simulations have also been used to identify key residues that are critical for the release process, such as Leu45, Phe76, and Phe78. nih.gov By calculating the forces required to pull the chromophore out of its binding pocket, these studies suggested that the most favorable release pathway is along the naphthoate moiety. nih.gov In-silico modeling is also used to support and interpret experimental data. For example, simulation studies have been used to corroborate CD spectra data by modeling the intermolecular interactions between this compound and an RNA aptamer, reinforcing the involvement of specific protein strands in the interaction. nih.govresearchgate.net

| Biophysical Technique | Key Findings for this compound |

| NMR Spectroscopy | Determined 3D solution structure (beta-barrel); identified key residues in the binding cleft (e.g., Trp-39, Leu-45, Phe-52); characterized the complex as rigid in solution. nih.govnih.govnih.gov |

| CD Spectroscopy | Confirmed high beta-sheet content; monitored conformational changes around aromatic residues; used to determine thermal stability (Tm). nih.govaacrjournals.orgoup.com |

| IR Spectroscopy | Corroborated high beta-sheet content; used to study intermolecular interactions. nih.govnih.gov |

| In-silico Modeling | Revealed "door-opening" motion of loop 99-104; identified key residues (Phe78, Leu45, Phe76) and favorable pathways for chromophore release. ebi.ac.ukworldscientific.comnih.gov |

Chemical Synthesis and Analog Development

Total Synthesis of Neocarzinostatin (B611948) Chromophore

The total synthesis of the this compound chromophore is a landmark achievement in organic chemistry, showcasing the evolution of synthetic strategies to construct highly strained and functionalized molecules. nih.govucl.ac.uk The inherent instability of the chromophore, which is sensitive to light, heat, base, and nucleophiles, presents a significant hurdle in its synthesis. acs.org

Convergent and Enantioselective Synthetic Routes

Successful total syntheses of the this compound chromophore have been achieved through convergent and enantioselective strategies. researchgate.netacs.org These approaches involve the independent synthesis of complex fragments of the molecule, which are then joined together in the later stages of the synthesis.

A notable route developed by Myers and coworkers commenced with the convergent coupling of two key building blocks: an epoxydiyne fragment and a functionalized cyclopentenone. researchgate.netacs.org The epoxydiyne component was prepared in nine steps from D-glyceraldehyde acetonide, while the cyclopentenone was synthesized from a known prostaglandin (B15479496) intermediate. acs.orgnih.gov This coupling reaction proceeded with high diastereoselectivity, setting a crucial stereocenter for the rest of the synthesis. acs.orgnih.gov The assembled intermediate was then elaborated over seventeen steps to furnish the this compound chromophore aglycon. researchgate.net

Another efficient route to the aglycon involved a stereoselective intramolecular acetylide-aldehyde cyclization to form the critical C5-C6 bond of the nine-membered ring. acs.org This strategy also featured the efficient installation of the epoxide, naphthoate, and carbonate functionalities. acs.org

Key transformations in these synthetic sequences include:

Approaches to Key Epoxydiyne Synthons

The construction of the strained bicyclic epoxydiyne core is a central challenge in the synthesis of the this compound chromophore. ucl.ac.uk Various methodologies have been explored to forge this unusual structural motif. rsc.org

One successful and concise approach involves the addition of an allenyl zinc bromide to propargylic aldehydes or ketones, followed by epoxidation. rsc.orgucl.ac.uk This method allows for the diastereoselective synthesis of fully functionalized and stereochemically pure epoxydiynes on a multi-gram scale. ucl.ac.uk Other strategies have also been investigated, including those based on McMurry coupling and acyl radical chemistry, though with varying degrees of success. ucl.ac.ukucl.ac.uk For instance, a zinc-mediated coupling to form the epoxydiyne synthon was found to be unpredictable, while a sulfur ylide-based approach provided good yields of disubstituted propargylic epoxides. ucl.ac.ukucl.ac.uk

Stereoselective Glycosylation Methodologies

The final stage in the total synthesis of the this compound chromophore is the stereoselective attachment of the 2'-N-methylfucosamine sugar to the labile aglycon. acs.orgresearchgate.net This glycosylation step is particularly challenging due to the instability of the aglycon and the need for high α-selectivity. nih.govresearchgate.net

Initial studies by Myers' group focused on a hydroxyl replacement analog, using a two-step Schmidt glycosylation-deprotection sequence to attach an α-D-fucose derivative. acs.orgnih.gov For the synthesis of the natural chromophore, an extensive search for a suitable glycosyl donor was undertaken. researchgate.netacs.org It was discovered that a trichloroacetimidate (B1259523) donor with a free N-methylamino group, when reacted with the aglycon in the presence of boron trifluoride diethyl etherate, selectively formed the desired α-glycoside. researchgate.netacs.org Subsequent deprotection under mild acidic conditions yielded the natural this compound chromophore. researchgate.netacs.org

The choice of protecting groups on the sugar donor was found to be critical for achieving the desired stereoselectivity. The use of triethylsilyl (TES) protected trichloroacetimidate of fucose, for example, was compatible with the synthetic route and provided good α-selectivity when trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) was used as a catalyst at low temperatures. beilstein-journals.org

Design and Synthesis of this compound Analogs and Derivatives

The chemical synthesis of this compound has enabled the preparation of analogs and derivatives with modified properties. researchgate.net These synthetic efforts are aimed at enhancing the stability and specificity of the chromophore and exploring the structure-activity relationships of this potent natural product. researchgate.net

Structural Modifications for Enhanced Stability or Specificity

One area of focus has been the modification of the amino sugar moiety. For instance, a synthetic analog where the methylamino group of the this compound chromophore was replaced with a hydroxyl group was prepared. acs.org This modification was found to prohibit the thiol-activation mechanism in organic solvents and reduce the rate and efficiency of thiol-promoted DNA cleavage in water, highlighting the crucial role of the amino group in the chromophore's mechanism of action. acs.org

The synthetic route to the chromophore was also adapted to incorporate stable isotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), at single or multiple positions. researchgate.netacs.org These labeled compounds are invaluable tools for studying the in vivo mechanism of action of this compound, something not achievable through other means. researchgate.netacs.org

Development of Non-Natural Ligands for Apo-Neocarzinostatin

The synthesis of the this compound chromophore aglycon and its analogs opens up possibilities for creating novel non-natural ligands for the apo-neocarzinostatin protein. The apoprotein serves to protect and deliver the highly reactive chromophore. ucl.ac.uk By synthesizing modified chromophores and studying their binding to the apoprotein, researchers can explore the potential of this system for targeted drug delivery.

Table of Compounds

Radiosynthetic Labeling for Mechanistic Studies

Radiosynthetic labeling has been an indispensable tool for elucidating the complex mechanism of action of this compound (NCS), particularly regarding its DNA-damaging activities and interactions with other cellular components. By incorporating radioactive isotopes such as tritium (³H) and carbon-14 (¹⁴C) into the NCS chromophore, DNA substrates, or the apoprotein, researchers have been able to trace the molecular fate of these components during their interaction.

A significant achievement in this area was the development of a synthetic route that allows for the preparation of singly and doubly labeled this compound chromophore with ³H and ¹⁴C. nih.gov This synthetic accessibility provided crucial materials for in-depth mechanistic studies in vivo that were not possible otherwise. nih.gov

One of the primary applications of radiosynthetic labeling has been to investigate the hydrogen abstraction process, a key step in NCS-induced DNA damage. Studies using DNA containing [5'-³H]thymidine demonstrated that the thiol-activated this compound chromophore specifically abstracts a tritium atom from the C-5' position of the deoxyribose sugar. researchgate.net This abstracted tritium becomes covalently and non-exchangeably associated with the chromophore or its degradation products. researchgate.net In experiments with bulged, single-stranded DNA, a post-activated form of the drug was found to contain tritium abstracted from the C-5' position of the target nucleotide. ebi.ac.uk

Further investigations have used radiolabeled DNA to understand the consequences of the initial DNA damage. In studies using isolated cell nuclei with DNA labeled with 5'-[³H]thymidine, treatment with this compound led to a significant increase in radioactivity associated with histone proteins, especially histone H1. pnas.org These radiolabel transfer studies established that a deoxyribose-derived species, specifically the resulting 3'-formylphosphate, was responsible for the tritium labeling of the histones. pnas.org The preferential labeling of histone H1 is consistent with the intercalative binding of this compound in the linker region of chromatin, where H1 is located. pnas.org

Radiolabeling has also been crucial in identifying and characterizing covalent adducts formed between the NCS chromophore and DNA. When the chromophore was reacted with poly(dA-dT) containing radiolabeled adenine (B156593) and thymine (B56734), subsequent analysis revealed fluorescent products that contained the radiolabels from both the DNA bases and the chromophore. nih.govpnas.org This provided strong evidence for the formation of covalent DNA-chromophore adducts and suggested that the deoxyribose sugar is the site of covalent attachment. nih.govpnas.org

Beyond the chromophore and its DNA target, the this compound apoprotein has also been a subject of radiosynthetic studies. Binding experiments with tritium-labeled NCS protein revealed that chemical modification of the protein's abundant acidic groups resulted in a diminished affinity for cell membranes, shedding light on the role of the protein moiety in cellular interaction. nih.gov

The following table summarizes key findings from radiosynthetic labeling studies of this compound.

| Labeled Molecule/Component | Radioisotope | Position of Label | Key Mechanistic Finding | Reference |

|---|---|---|---|---|

| This compound Chromophore | ³H, ¹⁴C | Various positions via total synthesis | Enabled detailed in vivo studies of the mechanism of action. | nih.gov |

| DNA (Thymidine) | ³H | 5'-position of deoxyribose | Confirmed that the NCS chromophore abstracts a hydrogen atom from the C-5' of deoxyribose, which becomes covalently bound to the drug. | researchgate.netebi.ac.uk |

| DNA (Thymidine) | ³H | 5'-position of deoxyribose | Showed that a deoxyribose-derived species (3'-formylphosphate) is responsible for the subsequent radiolabeling of histone proteins. | pnas.org |

| This compound Protein | ³H | Not specified | Demonstrated that modifying the protein's acidic groups reduces its binding affinity to cell membranes. | nih.gov |

| Poly(dA-dT) | Radiolabeled Adenine & Thymine | Bases | Used with labeled chromophore to identify covalent DNA-chromophore adducts, suggesting attachment occurs at the deoxyribose sugar. | nih.govpnas.org |

Cellular and Molecular Responses to Neocarzinostatin Induced Dna Damage

DNA Damage Response (DDR) Pathways

The integrity of the genome is paramount for cell survival and proper function. In response to the DNA lesions caused by NCS, cells activate a sophisticated signaling network known as the DNA Damage Response (DDR). This response aims to detect the DNA damage, signal its presence, and promote either repair or elimination of the damaged cell.

Activation of ATM-Chk2 and ATR-Chk1 Pathways

The primary sensors of DNA double-strand breaks induced by NCS are the phosphoinositide 3-kinase-related kinases (PIKKs), particularly the Ataxia-Telangiectasia Mutated (ATM) kinase. nih.govnih.gov Upon recognition of DSBs, ATM is activated, initiating a signaling cascade that involves the checkpoint kinase 2 (Chk2). revvity.comnih.gov The activation of Chk2 occurs through phosphorylation at key residues, such as Threonine 68 (Thr68). revvity.comnih.govsdbonline.org Studies have shown that following treatment with NCS, Chk2 phosphorylation at Thr68 can be detected within minutes, followed by phosphorylation at other sites like Serine 19 (Ser19) and Serine 33/35 (S33/35). nih.gov This rapid activation highlights the central role of the ATM-Chk2 pathway in the initial response to NCS-induced DNA damage. In ATM-deficient fibroblasts, NCS fails to induce the phosphorylation of NBS1 at Ser343 and Chk2 at Ser19 and S33/35, confirming the essential role of ATM in this process. nih.gov

While ATM is the principal kinase activated by DSBs, the ATM and Rad3-related (ATR) kinase, in conjunction with its downstream effector checkpoint kinase 1 (Chk1), also plays a role. embopress.orgresearchgate.net Although historically viewed as responding to single-stranded DNA and replication stress, evidence suggests that ATM can regulate ATR activation in response to DSBs, particularly in the S and G2 phases of the cell cycle. researchgate.net NCS has been shown to induce the phosphorylation of Chk1, indicating the engagement of the ATR-Chk1 pathway. revvity.com The activation of these parallel kinase cascades ensures a robust and comprehensive response to the DNA damage inflicted by NCS.

| Pathway | Key Kinase | Downstream Effector | Activating Signal | Role in NCS Response |

|---|---|---|---|---|

| ATM-Chk2 | ATM | Chk2 | DNA Double-Strand Breaks | Rapid and primary response to NCS-induced DSBs, leading to Chk2 phosphorylation. revvity.comnih.gov |

| ATR-Chk1 | ATR | Chk1 | Single-Strand DNA, Replication Stress | Activated in response to NCS, leading to Chk1 phosphorylation, often in a cell-cycle-dependent manner. researchgate.netrevvity.com |

Histone Modifications (e.g., H2AX phosphorylation)

A critical event in the DDR following NCS-induced DNA damage is the phosphorylation of the histone variant H2AX at Serine 139, generating what is known as gamma-H2AX (γH2AX). mdpi.comiiarjournals.org This modification occurs rapidly at the sites of DSBs and serves as a platform for the recruitment and accumulation of a multitude of DNA repair and signaling proteins. mdpi.com The formation of distinct nuclear γH2AX foci is a hallmark of the cellular response to DSB-inducing agents like NCS. nih.goviiarjournals.org ATM, ATR, and DNA-dependent protein kinase (DNA-PK) are the kinases responsible for H2AX phosphorylation. iiarjournals.org Studies have demonstrated that NCS treatment leads to a significant increase in γH2AX levels, which can be visualized as discrete nuclear foci. nih.govtandfonline.com This phosphorylation event is considered a crucial step in amplifying the DNA damage signal and coordinating the subsequent repair processes. mdpi.com Interestingly, research in the developing chick retina has shown that H2AX is phosphorylated prior to DNA fragmentation during apoptosis induced by NCS, suggesting it is an early event in the cell death cascade as well. arvojournals.org

Role of DNA Repair Enzymes and Proteins

Upon detection of DNA damage by the DDR pathways, a host of DNA repair enzymes and proteins are recruited to the lesion sites to restore the integrity of the DNA. The type of repair mechanism employed depends on the nature of the DNA lesion and the cell cycle phase.

NCS-induced DSBs are primarily repaired through two major pathways: non-homologous end-joining (NHEJ) and homologous recombination (HR). oup.com The NHEJ pathway, which is active throughout the cell cycle, involves proteins such as the Ku70/80 heterodimer, DNA-PKcs, and Ligase IV. mdpi.com The HR pathway, which is predominantly active in the S and G2 phases, utilizes a sister chromatid as a template for accurate repair and involves key proteins like RAD51 and RAD52. pnas.orgnih.gov Studies have shown that NCS induces the formation of RAD51 nuclear foci in a cell-cycle-dependent manner, indicating the activation of HR. nih.gov

In addition to DSB repair, cells must also deal with other types of DNA damage caused by NCS, such as oxidized abasic sites like 2-deoxyribonolactone. aacrjournals.orgacs.org This type of lesion can be addressed by the base excision repair (BER) pathway, which involves enzymes like endonuclease III. acs.orgnih.gov However, it has been shown that the 2-deoxyribonolactone lesion can form cross-links with endonuclease III, potentially inhibiting the repair process. acs.orgnih.gov Furthermore, transcriptomic analyses in yeast exposed to NCS have revealed the upregulation of genes involved in nucleotide excision repair (NER) and the repair of interstrand crosslinks, suggesting that NCS may induce a broader range of DNA damage than previously thought. pnas.org The recruitment and function of these repair proteins are tightly regulated, with proteins like 53BP1 playing a role in the early events of DNA damage and repair. researchgate.netnih.gov

Cellular Fate Post-DNA Damage

The cellular response to NCS-induced DNA damage ultimately leads to one of several fates. If the damage is manageable, the cell will arrest its cycle to allow for repair. However, if the damage is overwhelming or irreparable, the cell will be eliminated through programmed cell death to prevent the propagation of genomic instability.

Cell Cycle Arrest (G2/M, S phase)

A key outcome of the activation of the DDR pathways is the transient arrest of the cell cycle. nih.gov This provides the cell with time to repair the damaged DNA before entering critical phases like mitosis. NCS has been shown to induce cell cycle arrest primarily in the G2/M and S phases. iiarjournals.orgiiarjournals.orgnih.gov The G2/M checkpoint is crucial for preventing cells with damaged DNA from entering mitosis, a potentially catastrophic event. uu.nl In response to NCS, the ATM/ATR-Chk1/Chk2 signaling cascades lead to the inhibition of cyclin-dependent kinases (CDKs) that are necessary for G2/M progression. utoledo.edu

Flow cytometry analyses have provided quantitative data on the effects of NCS on the cell cycle. For instance, in MCF-7 breast cancer cells, NCS treatment resulted in a significant G2 phase arrest. iiarjournals.orgiiarjournals.org In contrast, WERI-Rb1 retinoblastoma cells exhibited an S phase arrest upon NCS treatment. iiarjournals.orgiiarjournals.org The specific phase of arrest can be cell-type dependent. iiarjournals.org Studies using live-cell imaging have further detailed these dynamics, showing that cells damaged in the S phase with high concentrations of NCS are often permanently arrested in the subsequent G2/M phase. nih.govbiorxiv.org

| Cell Line | Effect of This compound (B611948) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | G2 phase arrest | iiarjournals.orgiiarjournals.org |

| WERI-Rb1 (Retinoblastoma) | S phase arrest | iiarjournals.orgiiarjournals.org |

| RPE (Retinal Pigment Epithelial) | G2/M arrest following S phase damage | nih.gov |

| U2OS (Osteosarcoma) | G2/M arrest following S phase damage | nih.gov |

Induction of Apoptosis and Necrosis Pathways

When DNA damage is too extensive to be repaired, NCS triggers programmed cell death pathways, primarily apoptosis and, in some cases, necrosis. medchemexpress.comresearchgate.net Apoptosis is a highly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. researchgate.net The induction of apoptosis by NCS often involves the activation of caspases, a family of cysteine proteases that execute the cell death program. nih.govnih.gov Specifically, caspase-3 has been identified as a key player in NCS-induced apoptosis. nih.govnih.gov The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a well-established marker of apoptosis and has been observed in cells treated with NCS. iiarjournals.org

In some cellular contexts, NCS can also induce necrosis, a form of cell death characterized by cell swelling and plasma membrane rupture. researchgate.netresearchgate.net Studies have shown that in certain cancer cell lines, a significant portion of cell death induced by an NCS-aptamer conjugate occurs through necrosis. iiarjournals.org The balance between apoptosis and necrosis can be influenced by various factors, including the cell type and the extent of DNA damage. plos.org For example, in some neuronal cell lines, NCS treatment leads to a subpopulation of cells undergoing apoptosis, while others undergo mitotic arrest. pnas.org

Gene Expression Profiling in Response to this compound

The induction of DNA damage by this compound (NCS) triggers a complex and extensive reprogramming of gene expression within the cell. This transcriptional response is a critical component of the cellular defense mechanism, aimed at managing the genetic insult by activating pathways involved in DNA repair, cell cycle arrest, and apoptosis. Gene expression profiling studies, utilizing techniques such as DNA microarrays and RNA sequencing, have provided a global view of the transcriptional landscape following NCS exposure in various organisms.

Research Findings in Eukaryotic Models

Yeast (Saccharomyces cerevisiae)

Studies in the budding yeast Saccharomyces cerevisiae have been instrumental in elucidating the core transcriptional response to NCS-induced DNA damage. Whole-genome transcription profiling reveals a dramatic and widespread alteration in the expression of yeast genes. Within four hours of treatment with NCS, approximately 18% of all yeast transcripts show a change in expression of two-fold or more. nih.govehu.esnih.gov Specifically, 780 genes were found to be upregulated by more than two-fold, with 355 of these showing an increase of over three-fold. nih.gov Concurrently, 488 genes were repressed by more than two-fold. nih.gov

This significant transcriptional shift underscores a multi-faceted response to the genotoxic stress imposed by NCS. A primary feature of this response is the rapid and sustained overexpression of genes involved in DNA damage repair. nih.gov Key genes implicated in the DNA damage checkpoint, such as MEC1 and RAD9, exhibit increased transcript levels. ehu.es The response also involves a broad activation of stress-response genes. Many of the upregulated genes contain the stress-responsive element (STRE) in their promoter regions, indicating a general stress reaction. ehu.es

Table 1: Selected Upregulated Genes in S. cerevisiae in Response to this compound

| Gene | Function/Pathway | Fold Change | Reference |

|---|---|---|---|

| GTT1 | Glutathione (B108866) S-transferase, Environmental stress response | 4.1 | nih.gov |

| YJL068C | Response to formaldehyde (B43269) and methyl methanesulfonate | 2.7 | nih.gov |

| RAD9 | DNA damage checkpoint, Cell cycle arrest | 2.6 | ehu.es |

| MEC1 | Mitosis-entry checkpoint, DNA damage response | 2.4 | ehu.es |

| YCF1 | Multidrug resistance (homolog of human hMRP1) | 2.1 | nih.gov |

| HSP12 | Heat shock protein, Multi-stress response | >2.0 | ehu.es |

| DDR2 | DNA damage response | >2.0 | ehu.es |

| DDR48 | DNA damage response | >2.0 | ehu.es |

Human Cells

In human cell lines, gene expression profiling has revealed a sophisticated network of transcriptional changes orchestrated by key tumor suppressor and signaling pathways. Microarray analysis in human cancer cells, such as the MCF-7 breast cancer line, demonstrated that thousands of genes are differentially expressed following NCS treatment, with a fold change threshold of two. iiarjournals.org These genes are primarily associated with the cell cycle, DNA damage response, and apoptosis. iiarjournals.orgnih.govmdpi.com

A pivotal study dissecting the DNA damage-induced transcriptional network in human embryonic kidney (HEK) 293 cells found that the transcription factors NF-κB and p53 are the principal mediators of gene activation in response to NCS. nih.gov The activation of both these pathways is dependent on the upstream protein kinase ATM (ataxia-telangiectasia mutated), a master regulator of the DNA double-strand break response. nih.gov Further investigation showed that p53 and NF-κB regulate largely separate sets of genes. nih.gov For instance, the induction of well-established p53 target genes was blocked when either p53 or ATM was knocked down. nih.gov Single-cell analyses have further highlighted the dramatic upregulation of specific p53 target genes, such as CDKN1A, in response to NCS-induced DNA breaks.

KEGG pathway analysis of microarray data from NCS-treated MCF-7 cells identified deregulation of genes involved in critical cancer-related pathways, including the TGF-beta signaling pathway. iiarjournals.org Genes such as E2F2, E2F5, CDC20, and MYC were among those identified as being deregulated. iiarjournals.org The analysis also confirmed the upregulation of genes involved in the cellular stress response, like NQO1, and apoptosis, including members of the BCL2 gene family. iiarjournals.org

Table 2: Differentially Expressed Genes in Human Cells Following this compound Treatment

| Gene | Function/Pathway | Expression Change | Cell Type | Reference |

|---|---|---|---|---|

| CDKN1A (p21) | p53 target, Cell cycle arrest | Upregulated | Generic Mammalian | |

| BCL2 family | Apoptosis regulation | Upregulated | MCF-7 | iiarjournals.org |

| Cyclins | Cell cycle checkpoint | Upregulated | MCF-7 | iiarjournals.org |

| H2AX | DNA damage repair | Upregulated | MCF-7 | iiarjournals.org |

| NQO1 | Stress response, p53 stabilization | Upregulated | MCF-7 | iiarjournals.org |

| PANK3 | Pantothenate synthesis, Cellular redox | Upregulated | MCF-7 | iiarjournals.org |

| E2F2 | Cell cycle regulation | Deregulated | MCF-7 | iiarjournals.org |

| E2F5 | Cell cycle regulation | Deregulated | MCF-7 | iiarjournals.org |

| CDC20 | Cell cycle regulation | Deregulated | MCF-7 | iiarjournals.org |

| MYC | Transcription factor, Cell proliferation | Deregulated | MCF-7 | iiarjournals.org |

Cellular Uptake and Delivery Research Strategies Pre Clinical/mechanistic

Mechanisms of Cellular Entry

The precise mechanisms by which Neocarzinostatin (B611948) enters cells have been a subject of extensive investigation, with several hypotheses emerging from preclinical and mechanistic studies.

Chromophore Dissociation and Direct Entry

A prominent theory suggests that the cytotoxic action of this compound is mediated by the direct entry of its dissociated chromophore into the cell. nih.govnih.gov The holo-NCS complex, consisting of the apoprotein and the non-covalently bound chromophore, is thought to release the chromophore in the cellular vicinity. acs.orgpnas.org This model posits that the apoprotein's role is primarily to stabilize the highly labile chromophore and facilitate its transport to the cell surface. Once dissociated, the chromophore, a small and reactive molecule, is believed to penetrate the cell membrane directly. nih.gov Studies have shown that the release of the chromophore is a critical first step for its cytotoxic activity. acs.org The cellular membrane itself may play a role in enhancing this dissociation through a hydrophobic sensing mechanism. acs.org

Potential Role of Holo-Neocarzinostatin Internalization

While direct chromophore entry is a significant model, some evidence suggests that the entire holo-NCS complex can be internalized by cells. nih.govoup.com Fluorescence microscopy studies have indicated that fluorescently labeled holo-NCS can be observed within cells, accumulating in the nucleus. nih.govoup.com This suggests a pathway where the protein-chromophore complex is taken up, possibly through endocytosis, before the chromophore is released intracellularly. nih.gov However, the significance of this internalization pathway in mediating the ultimate cytotoxic effect remains a topic of debate, with some studies indicating that endocytosis may not be the primary mechanism responsible for the observed toxicity. nih.gov

Cell-Penetrating Protein Hypotheses (Apo-Neocarzinostatin)

The apoprotein of this compound, apo-NCS, has been investigated for its potential to act as a cell-penetrating protein (CPP). nih.govresearchgate.net CPPs are peptides and proteins capable of crossing cellular membranes and delivering cargo molecules inside. elifesciences.org The hypothesis was that apo-NCS could serve as a scaffold for delivering therapeutic agents into cells. nih.govresearchgate.net However, experimental evaluations have yielded conflicting results. Studies using fluorescently labeled apo-NCS and mass spectrometry did not find evidence of its internalization into live HeLa cells. nih.govresearchgate.net These findings suggest that apo-NCS, by itself, may not possess intrinsic cell-penetrating properties. nih.gov Interestingly, some research indicates that the binding of the chromophore to the apoprotein might be a prerequisite for efficient internalization, possibly by inducing a conformational change in the protein. nih.govoup.com Conversely, other studies have explored the use of apo-NCS as a carrier for other molecules, such as copper complexes, and found that it can enhance their antiproliferative activity, suggesting some form of cellular interaction. nih.govresearchgate.net

Ligand-Directed Delivery Approaches

To improve the tumor-targeting specificity of this compound and reduce systemic toxicity, researchers have developed various ligand-directed delivery strategies. These approaches involve conjugating NCS to targeting moieties that recognize and bind to specific receptors or antigens overexpressed on the surface of cancer cells.

Aptamer Conjugation for Targeted Delivery (e.g., EpCAM aptamer)

Aptamers, which are single-stranded DNA or RNA oligonucleotides that can bind to specific targets with high affinity, have emerged as promising tools for targeted drug delivery. nih.gov One notable example is the conjugation of this compound with an aptamer targeting the Epithelial Cell Adhesion Molecule (EpCAM). iiarjournals.orgnih.gov EpCAM is a protein that is frequently overexpressed in various types of cancer cells. iiarjournals.orgnih.gov

The EpCAM aptamer-NCS conjugate has been shown to bind specifically to EpCAM-positive cancer cells. iiarjournals.orgnih.gov This targeted delivery leads to the internalization of the conjugate, resulting in cell cycle arrest and the induction of apoptosis and necrosis in the cancer cells, while sparing normal cells. nih.goviiarjournals.orgnih.gov Studies have demonstrated that these conjugates can effectively deliver NCS to tumor cells, leading to DNA cleavage and subsequent cell death. iiarjournals.orgnih.gov

Table 1: Research Findings on EpCAM Aptamer-Neocarzinostatin Conjugates

| Finding | Method(s) Used | Cell Lines Studied | Outcome | Reference(s) |

|---|---|---|---|---|

| Specific binding to EpCAM-positive cells | Flow Cytometry | MCF-7, WERI-Rb1 | Significant binding of the conjugate was observed. | nih.gov |

| Induction of cell cycle arrest | Propidium (B1200493) Iodide Staining, Flow Cytometry | MCF-7, WERI-Rb1 | The conjugate caused G2-M phase arrest in MCF-7 cells and S-phase retardation in WERI-Rb1 cells. | iiarjournals.org |

| Promotion of apoptosis and necrosis | Apoptosis Assays | MCF-7, WERI-Rb1 | The conjugate induced apoptosis and necrosis in cancer cells. | iiarjournals.orgnih.gov |

Polymer Conjugation and Macromolecular Delivery (e.g., SMANCS, Albumin)

Another major strategy for enhancing the therapeutic index of this compound involves its conjugation with polymers to create macromolecular drug delivery systems. nih.govkinampark.com A well-studied example is SMANCS, which is a conjugate of NCS and a copolymer of styrene (B11656) and maleic acid. nih.govsmolecule.comresearchgate.net This conjugation significantly alters the physicochemical and pharmacological properties of NCS. nih.govsmolecule.com

SMANCS exhibits increased solubility and a prolonged biological half-life in the bloodstream compared to the parent NCS. nih.govsmolecule.com This macromolecular nature allows SMANCS to take advantage of the Enhanced Permeability and Retention (EPR) effect, leading to its preferential accumulation in tumor tissues. smolecule.comsnmjournals.orgkinampark.com The EPR effect is a phenomenon where macromolecules tend to accumulate in tumor tissues more than in normal tissues due to the leaky vasculature and poor lymphatic drainage of tumors. snmjournals.orgkinampark.com

Furthermore, SMANCS has been shown to bind to albumin in the plasma, which further increases its molecular size and contributes to its tumoritropic accumulation. snmjournals.orgresearchgate.net Studies have demonstrated that SMANCS has a more pronounced antitumor activity and reduced toxicity compared to NCS. nih.gov The increased lipophilicity of SMANCS also appears to contribute to its enhanced cell surface affinity and internalization rate. researchgate.netaacrjournals.org

Table 2: Properties of SMANCS (Styrene-Maleic Acid Copolymer-Neocarzinostatin Conjugate)

| Property | Observation | Implication | Reference(s) |

|---|---|---|---|

| Molecular Weight | ~16,000 Da | Increased size contributes to the EPR effect. | nih.govaacrjournals.org |

| Solubility | Altered solubility in organic and aqueous solvents | Improved formulation characteristics. | nih.govsmolecule.com |

| Biological Half-life | Prolonged in blood (10 times that of NCS) | Increased opportunity for tumor accumulation. | nih.gov |

| Tumor Accumulation | Enhanced due to the EPR effect | Increased therapeutic efficacy at the tumor site. | smolecule.comsnmjournals.org |

| Cellular Binding | Increased affinity to cell surfaces | More rapid internalization compared to NCS. | aacrjournals.org |

Bioconjugation Chemistry and Linker Strategies

The development of this compound-based therapeutics has heavily relied on innovative bioconjugation chemistry to link the protein component (apo-NCS) to various moieties that can alter its pharmacological properties. The choice of linker and the conjugation strategy are critical determinants of the resulting conjugate's stability, specificity, and efficacy. nih.gov

One of the earliest and most significant examples is the creation of SMANCS, a conjugate of NCS and a styrene-maleic acid copolymer. nih.govacs.org This modification was achieved by reacting the two primary amino groups on the NCS protein with the anhydride (B1165640) groups of a partially half-esterified poly(styrene-co-maleic anhydride) (SMA). nih.gov This process results in a stable amide bond formation, yielding a biantennary SMANCS conjugate with a significantly altered molecular weight and solubility profile. acs.orgnih.gov

More recent strategies have focused on creating highly targeted conjugates. In one such approach, NCS was conjugated to an Epithelial Cell Adhesion Molecule (EpCAM) aptamer, an oligonucleotide ligand that specifically binds to a protein commonly overexpressed on tumor cells. iiarjournals.orgnih.gov This was accomplished using a heterobifunctional cross-linker, Sulfo-Succinimidyl 6-(3-(2-pyridyldithio) - propionamide (B166681) hexanoate) LC-(SPDP). iiarjournals.orgresearchgate.net This type of linker possesses two different reactive groups, allowing for controlled and specific attachment of the protein to the aptamer. nih.gov The pyridyldithio group on the linker reacts with a thiol group, while the succinimidyl ester reacts with an amine group, facilitating a covalent linkage between the two molecules. iiarjournals.org

General approaches in the broader field of antibody-drug conjugates (ADCs), which are relevant to protein-based drugs like NCS, include targeting lysine (B10760008) amine groups, cysteine thiol groups, or oxidized carbohydrate moieties on the protein scaffold. nih.gov The choice of linker technology is paramount, with an emphasis on maintaining stability in systemic circulation to prevent premature drug release, while enabling efficient cleavage at the target site. nih.govmdpi.com

Table 1: Bioconjugation and Linker Strategies for this compound

| Conjugate Name | Conjugated Moiety | Linker/Chemistry | Bond Type | Purpose of Conjugation |

|---|---|---|---|---|

| SMANCS | Styrene-maleic acid copolymer (SMA) | Anhydride group of SMA reacting with amino groups on NCS | Amide | Improve bioavailability, prolong half-life, and leverage the EPR effect. nih.govtaylorandfrancis.com |

| NCS-EpCAM Aptamer | EpCAM aptamer | Sulfo-LC-SPDP (heterobifunctional cross-linker) | Thioether / Amide | Target EpCAM-positive cancer cells for increased cellular specificity. iiarjournals.orgnih.gov |

Research on Modulating Bioavailability and Cellular Specificity

A primary goal of NCS conjugation is to overcome its pharmacological drawbacks, namely its very short in vivo half-life of approximately 1.9 minutes in mice and its potential for systemic toxicity. taylorandfrancis.com Research has demonstrated that conjugation strategies can significantly modulate both the bioavailability and the cellular specificity of this potent compound.

The development of SMANCS was a landmark in improving bioavailability. By conjugating NCS with the styrene-maleic acid copolymer, the biological half-life of the compound was extended tenfold. nih.gov This polymer conjugate was designed to take advantage of the Enhanced Permeability and Retention (EPR) effect, a phenomenon where macromolecules preferentially accumulate in solid tumors due to their leaky vasculature and poor lymphatic drainage. nih.gov Studies showed that SMANCS accumulated effectively in tumor tissue, achieving a tumor-to-blood concentration ratio of 5 within 19 to 72 hours post-administration. This strategy not only prolongs the circulation time but also passively targets the drug to the tumor site. nih.govtaylorandfrancis.com

To enhance cellular specificity, researchers have focused on active targeting strategies. The conjugation of NCS to an EpCAM aptamer is a prime example of this approach. iiarjournals.orgnih.gov Since EpCAM is a protein frequently overexpressed on the surface of various cancer cells, the aptamer acts as a targeting device, guiding the NCS to these specific cells while sparing normal, EpCAM-negative cells. iiarjournals.org In vitro studies confirmed the success of this strategy, with flow cytometry analysis showing significant binding of the NCS-EpCAM aptamer conjugate to EpCAM-positive cancer cell lines such as MCF-7 (breast cancer) and WERI-Rb1 (retinoblastoma). iiarjournals.orgnih.gov The conjugate was shown to induce cell cycle arrest and apoptosis in these targeted cells, demonstrating that the specificity did not compromise the cytotoxic function of NCS. iiarjournals.org

Early research also explored conjugating NCS to monoclonal antibodies for targeted delivery, although some of these initial efforts were halted due to adverse reactions in clinical trials. iiarjournals.org Another novel approach involves using the apo-protein of this compound (apo-NCS) as a non-covalent carrier for other therapeutic agents, such as copper(II) glycocomplexes, to improve their delivery and antiproliferative activity against cancer cell lines. researchgate.net These diverse research avenues underscore the ongoing effort to refine the delivery of this compound, maximizing its therapeutic potential by improving its journey to, and interaction with, cancer cells.

Table 2: Research Findings on Modulating this compound's Bioavailability and Specificity

| Research Focus | Strategy | Key Findings | Outcome |

|---|---|---|---|

| Bioavailability | Conjugation with styrene-maleic acid copolymer (SMANCS) | Increased biological half-life by 10-fold. nih.gov | Enhanced systemic circulation and drug exposure time. |

| Bioavailability | SMANCS leveraging the EPR effect | Achieved a tumor-to-blood concentration ratio of 5 within 19-72 hours. | Increased drug accumulation in tumor tissue. |

| Cellular Specificity | Conjugation with EpCAM aptamer | Showed significant and specific binding to EpCAM-positive cancer cells (MCF-7 and WERI-Rb1). iiarjournals.orgnih.gov | Targeted delivery to cancer cells, sparing normal cells. |

| Cellular Specificity | Apo-NCS as a carrier | Non-covalently carried Cu(II) glycocomplexes, increasing their antiproliferative activity. researchgate.net | Potential for a novel delivery system for other agents. |

Resistance Mechanisms and Modulators

Intrinsic Cellular Resistance Pathways

Cells employ several innate defense systems to resist the potent DNA-damaging capabilities of neocarzinostatin (B611948). These pathways involve repairing the genetic damage, actively exporting the compound, and chemically neutralizing its reactive components.

Upon exposure to this compound, cells can activate and enhance their DNA repair machinery to counteract the induced damage. In the yeast Saccharomyces cerevisiae, which shows little growth inhibition from NCS, whole-genome transcription profiling has revealed a dramatic and wide-ranging modification in gene expression. pnas.orgnih.gov Within hours of treatment, yeast cells rapidly and continuously overexpress multiple genes involved in DNA damage repair. pnas.orgnih.gov This robust repair response is a key component of its resistance to the antiproliferative agent. pnas.org Studies on mammalian cells have also highlighted the role of DNA repair in surviving NCS-induced damage. At low doses, NCS primarily causes single-strand breaks which appear to be almost completely repaired. researchgate.net At higher concentrations, which induce double-strand breaks, the repair is less complete. researchgate.net The p53 protein is a critical regulator of the cellular response to DNA damage; cells deficient in p53 have been shown to exhibit resistance to NCS, partly through hyperactive repair of DNA double-strand breaks. biorxiv.org This enhanced repair capacity allows these cells to better tolerate the genotoxic stress imposed by the antibiotic. biorxiv.org

A significant mechanism of resistance, particularly identified in Saccharomyces cerevisiae, involves the active export of the this compound protein component (apo-NCS). pnas.orgresearchgate.net Research using transcription profiling on yeast treated with only the apo-NCS protein has implicated a specific resistance mechanism involving a nonclassical protein export pathway. pnas.orgcapes.gov.brresearchgate.net This suggests a dynamic process where the cell recognizes and competitively expels the protein carrier before it can effectively deliver its toxic chromophore cargo. pnas.org By targeting the protein component for export, the cell can effectively reduce the intracellular concentration of the entire protein-chromophore complex, thereby diminishing its cytotoxic potential. pnas.orgresearchgate.net